1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione
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Overview
Description
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracene family This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a tetracene backbone
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves several steps, typically starting with the preparation of the tetracene backbone. The synthetic route often includes the following steps:
Formation of the Tetracene Backbone: This step involves the cyclization of appropriate precursors to form the tetracene structure.
Introduction of Functional Groups: The amino, hydroxyl, and methoxy groups are introduced through various chemical reactions, such as nitration, reduction, and methylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves its interaction with molecular targets and pathways. In the context of its anticancer activity, the compound interacts with DNA, predominantly binding via the minor groove . This interaction disrupts the normal functioning of cancer cells, leading to cell death. The compound also affects key enzymes and proteins involved in cancer pathways, further enhancing its anticancer effects.
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene-5,12-dione: Lacks the amino and methoxy groups, resulting in different chemical properties and reactivity.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure but with an anthraquinone backbone, leading to different biological activities.
Pyrimidine-2,4-dione: A structurally different compound with distinct biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and tetracene backbone, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
63339-76-4 |
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Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H13NO4/c1-24-14-8-13(21)15-16(17(14)20)19(23)12-7-10-5-3-2-4-9(10)6-11(12)18(15)22/h2-8,21H,20H2,1H3 |
InChI Key |
GYBJPUNCSNHFFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=CC=CC=C4C=C3C2=O)N |
Origin of Product |
United States |
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